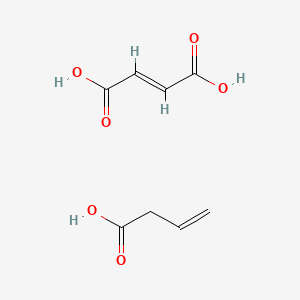

(E)-but-2-enedioic acid;but-3-enoic acid

CAS No.:

Cat. No.: VC19376745

Molecular Formula: C8H10O6

Molecular Weight: 202.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H10O6 |

|---|---|

| Molecular Weight | 202.16 g/mol |

| IUPAC Name | (E)-but-2-enedioic acid;but-3-enoic acid |

| Standard InChI | InChI=1S/C4H4O4.C4H6O2/c5-3(6)1-2-4(7)8;1-2-3-4(5)6/h1-2H,(H,5,6)(H,7,8);2H,1,3H2,(H,5,6)/b2-1+; |

| Standard InChI Key | UXDVJDUPSNPOKC-TYYBGVCCSA-N |

| Isomeric SMILES | C=CCC(=O)O.C(=C/C(=O)O)\C(=O)O |

| Canonical SMILES | C=CCC(=O)O.C(=CC(=O)O)C(=O)O |

Introduction

Structural Analysis and Nomenclature

Molecular Formula and Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀O₆ | |

| Molecular Weight | 202.16 g/mol | |

| SMILES | C=CCC(=O)O.C(=C/C(=O)O)\C(=O)O | |

| Key Functional Groups | Carboxylic acids, alkene |

Synthesis and Production

Synthesis of (E)-But-2-enedioic Acid (Fumaric Acid)

Fumaric acid is industrially produced via:

-

Isomerization of maleic acid: Catalyzed by heat or thiourea .

-

Fermentation: Using Rhizopus oryzae to convert glucose.

Synthesis of But-3-enoic Acid

Despite nomenclature ambiguities, methods for but-2-enoic acid (crotonic acid) include:

-

Oxidation of crotonaldehyde: CH₃CH=CHCHO + ½O₂ → CH₃CH=CHCOOH .

-

Alkaline hydrolysis of allyl cyanide: Followed by double bond rearrangement .

Hybrid System Formation

The combination of these acids may occur via:

Chemical Properties and Reactivity

Acidic Properties

| Acid | pKa₁ | pKa₂ |

|---|---|---|

| Fumaric acid | 3.03 | 4.44 |

| But-2-enoic acid | 4.69 | — |

Key Reactions

-

Hydrogenation: Fumaric acid → succinic acid; but-2-enoic acid → butyric acid .

-

Halogenation: Addition of Cl₂ or Br₂ to form dihalogenated derivatives .

-

Esterification: Forms crotonate esters (e.g., methyl crotonate) .

Spectroscopic and Analytical Data

NMR Data (But-2-enoic Acid)

-

¹H NMR (CD₃OD): δ 6.04 (d, J = 2.4 Hz, 2H), 4.74 (d, J = 2.3 Hz, 2H).

-

¹³C NMR: δ 174.3 (COOH), 130.4 (C=C), 71.9 (CH₂).

IR Signatures

-

Fumaric acid: Strong bands at 1712 cm⁻¹ (C=O) and 968 cm⁻¹ (trans C–H) .

-

But-2-enoic acid: Peaks at 1740 cm⁻¹ (C=O) and 970 cm⁻¹ (C=C) .

Industrial and Research Applications

Polymer Production

-

Water treatment: Poly(acrylic acid-co-maleic acid) derivatives inhibit scale formation in cooling systems .

-

Adhesives: Copolymers enhance mechanical strength in hydrogels .

Pharmaceutical Relevance

-

Fumaric acid esters: Used in psoriasis treatment.

-

Antimicrobial studies: But-2-enoic acid derivatives show potential.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume